molecular formula C9H8NNaO4 B1592972 Sodium (2-Carbamoylphenoxy)acetate CAS No. 3785-32-8

Sodium (2-Carbamoylphenoxy)acetate

Cat. No. B1592972
CAS RN: 3785-32-8
M. Wt: 217.15 g/mol
InChI Key: OEQSACUVTKYXIR-UHFFFAOYSA-M
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Description

Sodium (2-Carbamoylphenoxy)acetate is a chemical compound with the molecular formula C9H8NNaO4 . Its average mass is 217.154 Da and its monoisotopic mass is 217.035110 Da . It is also known by other names such as (2-Carbamoylphenoxy)acetic acid sodium salt .


Molecular Structure Analysis

Sodium (2-Carbamoylphenoxy)acetate salt crystal belongs to the P-1 space group of the triclinic system . The asymmetric part of the unit cell consists of four (2-carbamoylphenoxy) acetate (CBA) molecules . Three Na+ ions are surrounded by six O atoms .


Physical And Chemical Properties Analysis

Sodium (2-Carbamoylphenoxy)acetate has a molecular weight of 217.15 . It is a hygroscopic powder that is very soluble in water . Its melting point is 267 °C .

Scientific Research Applications

Structural and Spectroscopic Studies

  • Crystal Structure Analysis: Sodium (2-carbamoylphenoxy) acetate salt crystal exhibits significant structural characteristics, belonging to the P-1 space group of the triclinic system. It demonstrates complex supramolecular self-assembly facilitated by hydrogen bonds and intermolecular interactions, as revealed in a study by Turza et al. (2020) (Turza et al., 2020).

Applications in Chromatography

  • Chromatographic Analysis: In chromatographic processes, sodium (2-carbamoylphenoxy) acetate's interactions with other compounds like phenolic compounds have been studied, indicating its potential utility in analytical chemistry. Jurd (1960) explored its role in borate impregnated paper chromatography (Jurd, 1960).

Energy Storage Applications

  • Heat Content in Energy Storage: The substance's role in energy storage, particularly in solar heating systems, has been investigated. Kong et al. (2016) examined its application in supercooled sodium acetate trihydrate for long-term heat storage (Kong et al., 2016).

Food Industry Applications

  • Food Preservation: Sodium (2-carbamoylphenoxy) acetate has demonstrated potential in preserving food items such as refrigerated salmon, showing antimicrobial and antioxidant effects, as found by Sallam (2007) (Sallam, 2007).

Biosensor Development

  • Biosensor Technology: It has been explored in the development of biosensors for detecting pesticides, where its interaction with enzymes like acetylcholinesterase can be crucial, as studied by Rosa et al. (1994) (Rosa et al., 1994).

Photovoltaic Applications

  • Solar Cell Efficiency Improvement: The substance has been used to enhance the performance of quantum-dot-sensitized solar cells, as demonstrated by Liu et al. (2016), showing its potential in renewable energy technologies (Liu et al., 2016).

Environmental Impact Studies

  • Toxicity Studies: Investigations into the toxic effects of herbicidal ionic liquids, including compounds related to sodium (2-carbamoylphenoxy) acetate, on microbial communities have been conducted, providing insights into its environmental impact. Czarny et al. (2019) explored these effects in the context of biogas production (Czarny et al., 2019).

Nutritional Research

  • Effects on Fish Nutrition: Research by Zhang et al. (2020) on dietary sodium acetate's influence on food intake, weight gain, and gut microbiota in fish indicates its importance in aquatic nutrition (Zhang et al., 2020).

Safety And Hazards

When handling Sodium (2-Carbamoylphenoxy)acetate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented .

properties

IUPAC Name

sodium;2-(2-carbamoylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.Na/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12;/h1-4H,5H2,(H2,10,13)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQSACUVTKYXIR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25395-22-6 (Parent)
Record name Salicylamide O-acetic acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

217.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (2-Carbamoylphenoxy)acetate

CAS RN

3785-32-8
Record name Salicylamide O-acetic acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium [2-(aminocarbonyl)phenoxy]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM SALAMIDACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XM0448C8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Turza, AMR Gherman, V Chiș… - Journal of Molecular …, 2020 - Elsevier
Sodium (2-carbamoylphenoxy) acetate salt crystal belongs to the P-1 space group of triclinic system, Z = 2. The asymmetric part of the unit cell consists of four (2-carbamoylphenoxy) …
Number of citations: 1 www.sciencedirect.com
L Stăncioiu, AMR Gherman, I Brezeștean… - Journal of Molecular …, 2022 - Elsevier
In this study, a vibrational spectral analysis of Sorafenib was assessed, along with Density Functional Theory (DFT) and molecular docking calculations, for determining its spectroscopic …
Number of citations: 4 www.sciencedirect.com

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